molecular formula C17H14FN7O B11125606 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11125606
M. Wt: 351.3 g/mol
InChI Key: KASMMUUSVBQMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: is a complex organic compound with a fascinating structure.

  • It combines a benzimidazole core (a bicyclic heterocycle) with a tetrazole ring and a fluorobenzene moiety.
  • The compound’s synthesis and applications have attracted significant scientific interest.
  • Preparation Methods

    • The synthesis involves two key steps:

        Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:

        Hydrazine Derivative Formation:

    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

      N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: can undergo various reactions:

  • Scientific Research Applications

      Chemistry: Used as a building block in drug discovery and materials science.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, antioxidant properties).

      Medicine: Explored for antiviral, antifungal, and antibacterial effects.

      Industry: May find applications in organic electronics or catalysis.

  • Mechanism of Action

    • The compound’s mechanism involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: stands out due to its unique combination of heterocyclic rings.

    • Similar compounds include other benzimidazole derivatives and tetrazole-containing molecules.

    Remember, this compound’s potential lies in its versatility and intriguing structure

    Properties

    Molecular Formula

    C17H14FN7O

    Molecular Weight

    351.3 g/mol

    IUPAC Name

    N-[2-(1H-benzimidazol-2-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

    InChI

    InChI=1S/C17H14FN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22)

    InChI Key

    KASMMUUSVBQMJE-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.